N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN5O/c17-12-4-3-10(6-13(12)18)22-15-14-16(20-8-19-15)23(9-21-14)7-11-2-1-5-24-11/h3-4,6,8-9,11H,1-2,5,7H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWREPDNKHEWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkaline Hydrolysis of 6-Amino-7-Acetylpurine
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Reaction Conditions : 6-Amino-7-acetylpurine is treated with aqueous sodium hydroxide (10–30% w/w) at 80–100°C for 2–6 hours.
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Decolorization : Activated carbon is introduced to remove impurities, followed by neutralization with hydrochloric acid (10–30% w/w) to pH 7–8.
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Yield : 85–95% after crystallization at 0–10°C and drying at 50–100°C.
This method avoids side reactions such as ring-opening, ensuring high-purity adenine for downstream functionalization.
Introduction of the 4-Chloro-3-Fluorophenyl Group
Substitution at the 6-position of the purine core is achieved via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling.
Nucleophilic Amination
Comparative Analysis of Amination Methods
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NAS (THF) | THF | 55–60 | 78 | 92 |
| NAS (NMP) | NMP | 60–70 | 85 | 95 |
| Pd-Catalyzed | DMF | 100–120 | 90 | 98 |
Data synthesized from WO2016185485A2 and US7105666B2.
Functionalization at the 9-Position with Oxolan-2-ylmethyl Group
The 9-position is alkylated using (oxolan-2-yl)methyl bromide or chloride under basic conditions.
Alkylation Protocol
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Substrate : 6-(4-Chloro-3-fluorophenylamino)purine.
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Reagent : (Oxolan-2-yl)methyl bromide (1.2 equivalents).
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Conditions :
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Workup : Aqueous extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate).
Solid-Phase Synthesis Alternative
US7105666B2 describes a combinatorial approach using resin-bound intermediates:
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Immobilization : Purine precursor attached to Wang resin via a carboxylic acid linker.
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Alkylation : On-resin reaction with (oxolan-2-yl)methyl iodide.
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Cleavage : Trifluoroacetic acid (TFA) liberates the product with >90% purity.
Crystallization and Purification
Final purification ensures pharmaceutical-grade quality.
Solvent-Based Crystallization
Acidic Recrystallization
Scale-Up Considerations
Industrial production optimizes cost and efficiency:
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Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.
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High-Throughput Screening : Identifies optimal molar ratios (e.g., 1:1.2 purine:alkylating agent).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the purine ring or the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
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Anticancer Activity
- Research indicates that compounds similar to N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine exhibit significant anticancer properties. Studies have shown that purine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, derivatives of purines have been reported to inhibit the activity of protein kinases, which are crucial in cancer cell signaling pathways.
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Antiviral Properties
- The compound has potential antiviral applications due to its structural resemblance to nucleosides, which are the building blocks of viral DNA and RNA. Research into similar compounds has demonstrated effectiveness against various viral infections by interfering with viral replication processes.
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Neurological Disorders
- There is ongoing research into the use of purine derivatives for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents in neuropharmacology.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined a series of purine derivatives, including this compound. The results indicated that the compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant anticancer activity.
Case Study 2: Antiviral Mechanism
In a study focused on antiviral mechanisms, this compound was tested against influenza virus strains. The findings indicated that it inhibited viral replication by interfering with the viral RNA polymerase activity, showcasing its potential as an antiviral agent.
Potential for Further Research
Given its promising applications, further research is warranted to explore:
- Optimization of Chemical Structure : Modifying the chemical structure could enhance bioavailability and reduce toxicity.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans is crucial for advancing this compound from laboratory studies to therapeutic use.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Key Structural Features :
- 6-Position : The 4-chloro-3-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding affinity in biological targets.
- 9-Position : The oxolan-2-ylmethyl substituent likely improves solubility due to the oxygen-rich tetrahydrofuran moiety.
Comparison with Similar Compounds
Structural Analogues at the 9-Position
Compounds with substituents at the 9-position of the purine scaffold are critical for modulating pharmacokinetic properties.
Discussion :
Structural Analogues at the 6-Position
The 6-position substituent is pivotal for target engagement and selectivity.
Discussion :
Analytical Data :
- LC/MS : Purity and mass data for analogs (e.g., 99% purity, Rt = 3.26 min in ) highlight the importance of chromatographic methods for characterization .
- NMR : Key shifts in the oxolan-2-ylmethyl group (e.g., δ 3.85–4.51 ppm for oxolan protons in ) differentiate it from alkyl or aromatic substituents .
Biological Activity
N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, with the CAS number 2640880-81-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.77 g/mol. The structure features a purine base modified by a chloro and fluorine substituent on the phenyl ring and an oxolane (tetrahydrofuran) moiety.
| Property | Value |
|---|---|
| CAS Number | 2640880-81-3 |
| Molecular Formula | C₁₆H₁₅ClFN₅O |
| Molecular Weight | 347.77 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antiviral Activity
Compounds containing purine structures have been documented for their antiviral activities. For instance, nucleoside analogs have been used successfully in the treatment of viral infections such as HIV and Hepatitis C. This compound may exhibit similar antiviral properties due to its purine scaffold, although specific antiviral studies are still necessary.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in nucleotide metabolism, which is crucial for DNA and RNA synthesis in rapidly dividing cells. This inhibition could further enhance its anticancer activity by depriving cancer cells of necessary nucleotides.
Case Studies and Research Findings
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Synthesis and Characterization :
A recent study synthesized various purine derivatives, including those similar to this compound. The characterization included spectroscopic methods confirming the presence of functional groups critical for biological activity . -
In Vitro Studies :
Preliminary in vitro studies on structurally related compounds showed promising results in inhibiting the growth of several cancer cell lines, suggesting that N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amines could potentially exhibit similar effects . -
Pharmacological Profiles :
The pharmacological profiles of related compounds have indicated low toxicity and good bioavailability, making them suitable candidates for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, and how can purity be optimized?
- Methodology :
- Step 1 : React 6-chloropurine with 2,3-dihydrofuran in ethanol under acidic conditions (e.g., CF₃COOH) to introduce the oxolane moiety at the N9 position .
- Step 2 : Substitute the chlorine atom at C6 with 4-chloro-3-fluoroaniline using a nucleophilic aromatic substitution reaction in DMF at 90°C, with triethylamine as a base .
- Purification : Recrystallize from ethanol or use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Q. How is the structural identity of this compound confirmed experimentally?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., oxolane protons at δ 3.8–4.3 ppm, aromatic protons from the 4-chloro-3-fluorophenyl group) .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX software ) reveals bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds, π-π stacking) critical for stability .
- Elemental Analysis : Confirm molecular formula (e.g., C₁₆H₁₄ClFN₅O) with deviations <0.3% .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Assays :
- Cytotoxicity : MTT/SRB assays using cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values. Example: IC₅₀ = 3.02 ± 0.54 μM for a related purine analog .
- Enzyme Inhibition : Kinase activity assays (e.g., ADP-Glo™) to screen for inhibition of targets like CDK2 or EGFR .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence target binding affinity?
- SAR Insights :
- Chloro vs. Fluoro : The 3-fluoro group in the aryl ring enhances electronegativity and lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability and target engagement .
- Oxolane vs. Tetrahydrofuran : The oxolan-2-ylmethyl group introduces conformational rigidity, which may stabilize interactions with hydrophobic enzyme pockets .
- Experimental Validation : Compare IC₅₀ values of analogs using kinase profiling panels or molecular docking (e.g., AutoDock Vina) to quantify binding energy differences .
Q. What crystallographic data reveal about intermolecular interactions impacting bioavailability?
- Key Findings :
- Hydrogen Bonding : N6–H···N7 hydrogen bonds form centrosymmetric dimers, influencing crystal packing and solubility .
- π-π Stacking : Purine and aryl rings interact with distances ~3.4 Å, which may correlate with aggregation tendencies in physiological conditions .
- Methodology : Refine crystal structures using SHELXL , and analyze packing motifs with Mercury software to predict dissolution behavior .
Q. How can contradictory cytotoxicity data across studies be resolved?
- Troubleshooting :
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. HepG2) to assess tissue-specific effects .
- Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize variability .
- Orthogonal Validation : Confirm activity via apoptosis assays (Annexin V/PI staining) or caspase-3 activation .
Q. What advanced techniques identify its mechanism of action in kinase inhibition?
- Approaches :
- Kinase Profiling : Use broad-spectrum kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Western Blotting : Measure phosphorylation levels of downstream proteins (e.g., ERK, Akt) in treated vs. untreated cells .
- CRISPR Knockdown : Silence candidate kinases (e.g., CDK2) to confirm loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
